2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate
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Overview
Description
2-tert-butyl 7-methyl 2,5-diazaspiro[35]nonane-2,7-dicarboxylate is a complex organic compound with the molecular formula C14H24N2O4 It is characterized by a spirocyclic structure, which includes a diazaspiro nonane core with tert-butyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use 2,7-diazaspiro[3.5]nonane as the starting material. The synthesis involves a series of reactions, including substitution and esterification reactions, to introduce the tert-butyl and methyl groups and form the final spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: A similar compound with a slightly different structure, used in similar applications.
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Another related compound with different substituents, also used in chemical synthesis and research.
Uniqueness
2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate is unique due to its specific combination of tert-butyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
2411220-42-1 |
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Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-O-tert-butyl 7-O-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-8-14(9-16)6-5-10(7-15-14)11(17)19-4/h10,15H,5-9H2,1-4H3 |
InChI Key |
AFIAWLSXTPAHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CN2)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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